molecular formula C9H14ClN3O2 B1383072 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride CAS No. 77398-55-1

8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride

Cat. No. B1383072
CAS RN: 77398-55-1
M. Wt: 231.68 g/mol
InChI Key: TYUMYKCCCUBODI-UHFFFAOYSA-N
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Description

“8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride” is a chemical compound with the CAS Number: 77398-55-1 . It has a molecular weight of 231.68 . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is (1R,3s,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride . The InChI Code is 1S/C9H13N3O2.ClH/c13-7-9(12-8(14)11-7)3-5-1-2-6(4-9)10-5;/h5-6,10H,1-4H2,(H2,11,12,13,14);1H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Molecular Structure Studies

  • Crystal and Molecular Structure : An investigation into the crystal and molecular structure of a related compound, 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4′-imidazolidine]-2′,5′-dione, revealed insights into its conformation and hydrogen bonding patterns, which are significant for understanding its chemical properties and potential applications (Manjunath et al., 2011).

Synthesis Methods

  • Synthesis Techniques : Research on synthesis methods of derivatives, such as the creation of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, provided valuable knowledge for the development of novel compounds with potential applications in various fields (Mandzhulo et al., 2016).
  • Efficient Synthesis : Studies focusing on the efficient synthesis of compounds like 8-Oxa-3-aza-bicyclo[3.2.1]octane hydrochloride have contributed to the development of more streamlined and effective production methods for these chemicals (Connolly et al., 2010).

Potential Therapeutic Applications

  • Anticancer Properties : Research on novel spirohydantoin compounds showed potential anticancer properties, especially in inducing apoptosis in leukemia cells, which may have implications for leukemia therapy (Kavitha et al., 2009).
  • Anti-Tumor and Anti-Angiogenic Activity : A series of new azaspiro bicyclic hydantoin derivatives were found to exhibit significant anti-proliferative activity against certain cancer cells, with implications for tumor treatment (Basappa et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

The potential of “8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride” and related compounds in the treatment of diseases such as leukemia is a promising area of research . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c13-7-9(12-8(14)11-7)3-5-1-2-6(4-9)10-5;/h5-6,10H,1-4H2,(H2,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUMYKCCCUBODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC1N2)C(=O)NC(=O)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
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8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
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8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride

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